molecular formula C20H24N4O2 B2958299 [4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone CAS No. 2415456-52-7

[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone

Cat. No. B2958299
CAS RN: 2415456-52-7
M. Wt: 352.438
InChI Key: IBDDLFRHRRCRBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “(3-Methoxyphenyl)piperazin-1-yl-methanone” and “(3-METHOXYPHENYL) (PIPERAZIN-1-YL)METHANONE HCL” have Material Safety Data Sheets (MSDS) available .

Future Directions

The future directions for the study of similar compounds involve further investigation of their biological activity. For instance, antimicrobial activity studies were carried out to evaluate the biological activity of synthesized complex, the experimental results were supported by molecular docking studies, and the toxicological and physicochemical properties of the complex were investigated .

properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-26-16-6-4-5-15(13-16)23-9-11-24(12-10-23)20(25)19-17-7-2-3-8-18(17)21-14-22-19/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDDLFRHRRCRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline

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